N-(2,4-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(2,4-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a thioether-linked acetamide derivative featuring a 1H-imidazole core substituted at position 1 with a 4-methoxyphenyl group and at position 2 with a sulfanyl-acetamide moiety. The acetamide nitrogen is further substituted with a 2,4-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-25-15-6-4-14(5-7-15)23-11-10-21-20(23)28-13-19(24)22-17-9-8-16(26-2)12-18(17)27-3/h4-12H,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJCYHOIEGAIFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a complex structure that includes:
- Aromatic rings : Two methoxy-substituted phenyl groups.
- Imidazole moiety : Contributing to its biological activity.
- Thioether linkage : Connecting the imidazole and acetamide functionalities.
Biological Activity Overview
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve:
- Induction of apoptosis : Triggering programmed cell death through caspase activation.
- Inhibition of cell proliferation : Effectively reducing the growth rate of cancer cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Apoptosis induction |
| HeLa (Cervical) | 12.8 | Cell cycle arrest |
| A549 (Lung) | 18.5 | Inhibition of proliferation |
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers, which may be beneficial in treating conditions like arthritis and inflammatory bowel disease. Notable effects include:
- Downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.
- Reduction of oxidative stress markers , indicating a protective effect on tissues.
Case Studies
-
Study on Mucositis Management
A study investigated the protective effects of a related benzimidazole derivative on methotrexate-induced intestinal mucositis in mice. The results showed significant improvements in mucosal integrity and reduced inflammatory responses, suggesting potential applications for this compound in gastrointestinal protection during chemotherapy. -
Antitumor Efficacy in Animal Models
In vivo experiments demonstrated that administration of the compound led to tumor regression in xenograft models, with a notable reduction in tumor volume compared to control groups. This highlights its potential as a therapeutic agent in oncology.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with cellular targets : Binding to specific receptors or enzymes involved in cancer progression.
- Modulation of signaling pathways : Influencing pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Features
The target compound shares a common scaffold with analogs:
- Imidazole ring : Position 1 typically bears an aryl or alkyl substituent, while position 2 is linked to a sulfanyl-acetamide group.
- Acetamide nitrogen : Substituted with diverse phenyl derivatives (e.g., methoxy, chloro, methyl).
Key differentiating factors include:
- Substituent electronic profiles : Methoxy (electron-donating) vs. chloro (electron-withdrawing).
- Steric effects : Bulky groups (e.g., 2,4-dimethoxyphenyl) vs. smaller substituents (e.g., methyl).
Comparative Analysis of Key Analogs
Key Observations:
Chloro groups may enhance lipophilicity and membrane permeability but reduce metabolic stability .
Analogs with smaller substituents (e.g., methyl) or flexible groups (e.g., hydroxymethyl in ) may exhibit improved bioavailability.
Imidazole Substitution Patterns :
Research Findings and Implications
Pharmacological Potential
- Kinase Inhibition : Imidazole-thioacetamides are explored as kinase inhibitors (e.g., CK1-specific inhibitors in ). Methoxy groups may modulate selectivity by interacting with hydrophobic kinase pockets.
- Anticancer Activity : Structural analogs with alkylsulfonyl groups (e.g., ) show anticancer activity, suggesting the target compound’s thioether linkage could serve as a pharmacophore.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
